molecular formula C27H29N3O2 B278431 3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B278431
M. Wt: 427.5 g/mol
InChI Key: RYOMFGHNWATMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is an enzyme involved in the regulation of B-cell receptor signaling.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of BTK, which is an enzyme involved in the regulation of B-cell receptor signaling. BTK is a key mediator of B-cell activation and survival, and its inhibition can prevent the proliferation and survival of B-cells. By inhibiting BTK, 3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can also prevent the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide are primarily related to its inhibition of BTK. By inhibiting BTK, this compound can prevent the proliferation and survival of B-cells, which are the primary cells involved in B-cell malignancies. In addition, the inhibition of BTK can also prevent the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells. The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo, and have shown promising results in the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments are primarily related to its potency and selectivity as a BTK inhibitor. This compound has been shown to be highly potent and selective for BTK, which makes it an ideal tool for studying the role of BTK in various biological processes. The limitations of using this compound in lab experiments are primarily related to its solubility and stability. This compound is poorly soluble in water and requires the use of organic solvents for in vitro experiments. In addition, this compound is relatively unstable and requires careful handling and storage to prevent degradation.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One potential direction is the development of more potent and selective BTK inhibitors based on the structure of this compound. Another potential direction is the study of the role of BTK in other biological processes, such as innate immunity and autoimmunity. In addition, the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, may provide a more effective treatment strategy for B-cell malignancies. Finally, the development of novel drug delivery systems, such as nanoparticles and liposomes, may improve the solubility and stability of this compound, and enhance its efficacy in vivo.

Synthesis Methods

The synthesis method of 3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step is the preparation of 4-(2-methylbenzoyl)piperazine, which is done by reacting 2-methylbenzoic acid with piperazine in the presence of a dehydrating agent. The second step involves the reaction of 4-(2-methylbenzoyl)piperazine with 4-chloro-3-nitrobenzamide in the presence of a reducing agent to form 3-amino-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. The final step involves the methylation of the amino group using methyl iodide to form 3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide.

Scientific Research Applications

3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has been shown to inhibit BTK, which is an enzyme involved in the regulation of B-cell receptor signaling. By inhibiting BTK, 3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can prevent the proliferation and survival of B-cells, which are the primary cells involved in B-cell malignancies.

properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

3,4-dimethyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H29N3O2/c1-19-8-9-22(18-21(19)3)26(31)28-23-10-12-24(13-11-23)29-14-16-30(17-15-29)27(32)25-7-5-4-6-20(25)2/h4-13,18H,14-17H2,1-3H3,(H,28,31)

InChI Key

RYOMFGHNWATMCG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C

Origin of Product

United States

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